2-Cyclohexylcyclohexanone

Catalog No.
S587528
CAS No.
90-42-6
M.F
C12H20O
M. Wt
180.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Cyclohexylcyclohexanone

CAS Number

90-42-6

Product Name

2-Cyclohexylcyclohexanone

IUPAC Name

2-cyclohexylcyclohexan-1-one

Molecular Formula

C12H20O

Molecular Weight

180.29 g/mol

InChI

InChI=1S/C12H20O/c13-12-9-5-4-8-11(12)10-6-2-1-3-7-10/h10-11H,1-9H2

InChI Key

UOBQDYFTAJKQAL-UHFFFAOYSA-N

SMILES

C1CCC(CC1)C2CCCCC2=O

Synonyms

Cyclohexanone

Canonical SMILES

C1CCC(CC1)C2CCCCC2=O

The exact mass of the compound 2-Cyclohexylcyclohexanone is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 22249. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Ketones - Cyclohexanones - Supplementary Records. The United Nations designated GHS hazard class pictogram is Environmental Hazard.The storage condition is unknown. Please store according to label instructions upon receipt of goods.

2-Cyclohexylcyclohexanone (CAS 90-42-6) is a fully saturated, alpha-substituted bicyclic ketone that serves as a critical building block in advanced organic synthesis, fragrance formulation, and specialty polymer manufacturing [1]. Featuring a cyclohexane ring substituted with a bulky cyclohexyl group at the 2-position, this compound offers a unique combination of high thermal stability, steric hindrance, and aliphatic saturation [2]. In procurement and material selection, it is primarily valued not just as a structural motif, but as a high-boiling intermediate that enables stereocontrolled downstream reductions and regioselective ring modifications that are impossible to achieve with simpler, unhindered ketones [1].

Substituting 2-cyclohexylcyclohexanone with simpler analogs like cyclohexanone or aromatic counterparts like 2-phenylcyclohexanone frequently leads to process failures or compromised yields. Cyclohexanone lacks the necessary alpha-steric bulk to direct stereoselective hydride attacks, resulting in achiral or racemic mixtures during reduction steps[1]. Furthermore, its high volatility makes it unsuitable for high-temperature resin syntheses. Conversely, while 2-phenylcyclohexanone provides similar steric hindrance, its aromatic ring is highly susceptible to unwanted hydrogenation during downstream catalytic reductions under medium to high pressure, leading to over-reduction and complex product mixtures [2]. 2-Cyclohexylcyclohexanone bypasses these issues by providing a fully saturated, thermally stable, and sterically directing aliphatic scaffold.

Superior Thermal Stability for High-Temperature Processing

For industrial scale-up and high-temperature polymer or resin synthesis, precursor volatility is a major limiting factor. 2-Cyclohexylcyclohexanone exhibits a boiling point of 269 °C, which is significantly higher than the baseline monomer, cyclohexanone, which boils at approximately 155 °C. This >110 °C difference in boiling point drastically reduces evaporative losses during prolonged, high-temperature reaction conditions, ensuring consistent stoichiometry and safer handling profiles in open or semi-closed reactor systems.

Evidence DimensionBoiling Point (Thermal Volatility)
Target Compound Data269 °C
Comparator Or BaselineCyclohexanone (~155 °C)
Quantified Difference>110 °C higher boiling point
ConditionsStandard atmospheric pressure

Minimizes evaporative losses and enables high-temperature synthetic steps in polymer and fragrance formulations.

Resistance to Over-Reduction in Catalytic Hydrogenation

In multi-step syntheses requiring downstream catalytic hydrogenation, the choice of the alpha-substituent is critical. When subjected to medium-pressure liquid-phase hydrogenation (50-90 kg/cm2) over nickel catalysts, 2-phenylcyclohexanone undergoes further ring reduction to yield 2-cyclohexylcyclohexanone [1]. Because 2-cyclohexylcyclohexanone is already fully saturated, it acts as the stable terminal product under these harsh conditions [1]. Using 2-cyclohexylcyclohexanone as the starting material prevents the unpredictable hydrogen consumption and complex byproduct mixtures associated with the over-reduction of aromatic analogs.

Evidence DimensionSusceptibility to ring hydrogenation
Target Compound DataFully saturated (stable against further ring reduction)
Comparator Or Baseline2-Phenylcyclohexanone (undergoes aromatic ring reduction)
Quantified DifferenceTerminal stability vs complete conversion to the fully saturated analog
ConditionsMedium pressure liquid-phase hydrogenation (50-90 kg/cm2, Ni catalysts)

Ensures chemoselectivity and prevents unwanted side reactions during subsequent catalytic steps in complex syntheses.

High Stereocontrol in Hydride Reductions

The synthesis of specific chiral fragrance molecules or pharmaceutical intermediates requires strict stereocontrol during ketone reduction. The bulky alpha-cyclohexyl group of 2-cyclohexylcyclohexanone effectively directs nucleophilic attack. Reduction of 2-cyclohexylcyclohexanone using dialkylboranes yields cis-2-cyclohexylcyclohexanol in 96% stereochemical purity [1]. In contrast, unhindered baseline ketones like cyclohexanone yield achiral products, and less bulky substituted ketones offer significantly lower diastereomeric excess [1]. This extreme steric control makes 2-cyclohexylcyclohexanone an ideal precursor for stereospecific downstream functionalization.

Evidence DimensionStereochemical purity of reduction product
Target Compound Data96% cis-isomer purity (cis-2-cyclohexylcyclohexanol)
Comparator Or BaselineCyclohexanone (0% / achiral product)
Quantified Difference96% stereocontrol vs achiral reduction
ConditionsReduction by dialkylboranes

Eliminates the need for costly chiral resolution steps by enforcing high diastereoselectivity during reduction.

Stereocontrolled Fragrance Intermediate Production

Leveraging its ability to undergo highly stereoselective reductions (yielding up to 96% cis-isomer purity), 2-cyclohexylcyclohexanone is the optimal precursor for synthesizing specific isomers of lavamenthe and other complex bicyclic fragrance compounds [1].

High-Temperature Polymer and Resin Synthesis

Due to its high boiling point of 269 °C, this compound is perfectly suited as a stable, low-volatility intermediate or specialized solvent in the high-temperature synthesis of specialty coatings and polymer resins, where lighter ketones like cyclohexanone would evaporate.

Regioselective Ring Expansion Scaffolding

The asymmetric alpha-substitution (tertiary versus secondary adjacent carbons) makes 2-cyclohexylcyclohexanone an ideal substrate for regioselective Baeyer-Villiger oxidations, allowing for the predictable synthesis of complex bicyclic lactones used in pharmaceutical development [1].

XLogP3

3.7

Boiling Point

264.0 °C

Melting Point

-32.0 °C

GHS Hazard Statements

Aggregated GHS information provided by 258 companies from 1 notifications to the ECHA C&L Inventory.;
H411 (100%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard

Environmental Hazard

Other CAS

90-42-6

Wikipedia

2-cyclohexylcyclohexanone

General Manufacturing Information

[1,1'-Bicyclohexyl]-2-one: ACTIVE

Dates

Last modified: 08-15-2023

Composition of the essential oils of three Malaysian Xylopia species (Annonaceae)

Natasa Mohd Shakri, Wan Mohd Nuzul Hakimi Wan Salleh, Shamsul Khamis, Nor Azah Mohamad Ali, Muhammad Helmi Nadri
PMID: 32960782   DOI: 10.1515/znc-2020-0096

Abstract

The rich and diversified Malaysian flora represents an excellent resource of new chemical structures with biological activities. The genus Xylopia L. includes aromatic plants that have both nutritional and medicinal uses. This study aims to contribute with information about the volatile components of three Xylopia species essential oils: Xylopia frutescens, Xylopia ferruginea, and Xylopia magna. In this study, essential oils were extracted from the leaves by a hydrodistillation process. The identification of the essential oil components was performed by gas chromatography (GC-FID) and gas chromatography-coupled mass spectrometry (GC-MS). The major components of the essential oils from X. frutescens were bicyclogermacrene (22.8%), germacrene D (14.2%), elemol (12.8%), and guaiol (12.8%), whereas components of the essential oils from X. magna were germacrene D (35.9%), bicyclogermacrene (22.8%), and spathulenol (11.1%). The X. ferruginea oil was dominated by bicyclogermacrene (23.6%), elemol (13.7%), guaiol (13.4%), and germacrene D (12.3%).


Rotational model for nematic phase stability of fluorinated phenylbicyclohexane liquid crystals

Heng Ma, Zhen-Xin Li, De-Heng Shi, Yu-Fang Liu
PMID: 18649090   DOI: 10.1007/s00894-008-0341-9

Abstract

A mechanical molecular rotation model for liquid crystal (LC) systems is employed to evaluate phase transition temperature of fluorinated phenylbicyclohexane isomeric LC compounds. Results show that when a fluorine atom is substituted along the molecular long axis, an LC molecule acquires high rotational speed and its rotation becomes stable, thereby resulting in a better thermal stability of the nematic phase. A novel explanation is proposed for the behavior of the nematic-isotropic phase of the LC system when a heavy atom is substituted along the molecular long axis.


Chemical characterization of Goniothalamus macrophyllus and Goniothalamus malayanus leaves' essential oils

Natasa Mohd Shakri, Wan Mohd Nuzul Hakimi Wan Salleh, Shamsul Khamis, Nor Azah Mohamad Ali
PMID: 32966236   DOI: 10.1515/znc-2020-0090

Abstract

This study was aimed to investigate the chemical compositions of the essential oils from Goniothalamus macrophyllus and Goniothalamus malayanus growing in Malaysia. The essential oils were obtained by hydrodistillation and fully characterized by gas chromatography (GC-FID) and gas chromatography-mass spectrometry (GC-MS). Analyses of the essential oils from G. macrophyllus and G. malayanus resulted in 93.6 and 95.4% of the total oils, respectively. The major components of G. macrophyllus oil were germacrene D (25.1%), bicyclogermacrene (11.6%), α-copaene (6.9%) and δ-cadinene (6.4%), whereas in G. malayanus oil bicyclogermacrene (43.9%), germacrene D (21.1%) and β-elemene (8.4%) were the most abundant components.


Benzimidazole-based DGAT1 inhibitors with a [3.1.0] bicyclohexane carboxylic acid moiety

Shuwen He, Zhong Lai, Qingmei Hong, Jackie Shang, Mikhail Reibarkh, Jeffrey T Kuethe, Jian Liu, Deodial Guiadeen, Arto D Krikorian, Timothy A Cernak, Kevin D Dykstra, Donald M Sperbeck, Zhicai Wu, Yang Yu, Ginger X Yang, Tianying Jian, Andreas Verras, Lisa M Sonatore, Judyann Wiltsie, Christine C Chung, Beth A Murphy, Judith N Gorski, Jinqi Liu, Jianying Xiao, Michael Wolff, Sharon X Tong, Maria Madeira, Bindhu V Karanam, Dong-Ming Shen, James M Balkovec, Shirly Pinto, Ravi P Nargund, Robert J DeVita
PMID: 30926247   DOI: 10.1016/j.bmcl.2019.03.025

Abstract

Previously disclosed benzimidazole-based DGAT1 inhibitors containing a cyclohexane carboxylic acid moiety suffer from isomerization at the alpha position of the carboxylic acid group, generating active metabolites which exhibit DGAT1 inhibition comparable to the corresponding parent compounds. In this report, we describe the design, synthesis and profiling of benzimidazole-based DGAT1 inhibitors with a [3.1.0] bicyclohexane carboxylic acid moiety. Our results show that single isomer 3A maintains in vitro and in vivo inhibition against DGAT1. In contrast to previous lead compounds, 3A does not undergo isomerization during in vitro hepatocyte incubation study or in vivo mouse study.


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